Propane, 2-methyl-1-propoxy-

Boiling Point Volatility Thermodynamics

Propane, 2-methyl-1-propoxy- (CAS 15268-49-2), commonly known as isobutyl propyl ether, is an acyclic, asymmetric ether with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. It belongs to the class of volatile organic solvents characterized by a branched isobutyl group and a linear propyl chain linked by an oxygen atom.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 15268-49-2
Cat. No. B098170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane, 2-methyl-1-propoxy-
CAS15268-49-2
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCOCC(C)C
InChIInChI=1S/C7H16O/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3
InChIKeyNKBWHRMIYKMDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 2-Methyl-1-propoxypropane (Isobutyl Propyl Ether, CAS 15268-49-2)


Propane, 2-methyl-1-propoxy- (CAS 15268-49-2), commonly known as isobutyl propyl ether, is an acyclic, asymmetric ether with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol . It belongs to the class of volatile organic solvents characterized by a branched isobutyl group and a linear propyl chain linked by an oxygen atom. This structural arrangement imparts distinct physical properties, including a predicted boiling point of 109.0±8.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm³, and a vapour pressure of 29.6±0.2 mmHg at 25°C [1]. Its primary value in research and industrial contexts lies in its utility as a specialty solvent and potential chemical intermediate, where its evaporation rate and solubility profile require precise specification for process consistency [2].

Catalytic Transfer: Why Substituting Isobutyl Propyl Ether with a Generic Isomer is Not Advisable


Direct substitution of isobutyl propyl ether with a cost-equivalent C₇H₁₆O isomer is scientifically unsound because small variations in molecular branching lead to significant, quantifiable shifts in key physical properties that govern process design and product quality . The position of the methyl branch on the alkyl chains directly influences intermolecular forces, resulting in measurable differences in boiling point and vapour pressure that cannot be compensated for by simple process adjustments [1]. For instance, a procurement decision based solely on molecular weight or generic 'ether' classification ignores these critical thermodynamic distinctions, risking altered reaction kinetics, inconsistent solvent removal rates, and failed quality control specifications that can only be avoided by sourcing the specific, qualified isomer.

Quantitative Performance Benchmarks for Isobutyl Propyl Ether vs. Closest Analogs


Higher Normal Boiling Point of Isobutyl Propyl Ether vs. Isobutyl Isopropyl Ether Indicates Slower Evaporation

Isobutyl propyl ether demonstrates a significantly higher normal boiling point compared to its branched isomer, isobutyl isopropyl ether. The experimental boiling point for the target compound is 107.85 °C, while the predicted value for isobutyl isopropyl ether is 99.2±8.0 °C [1]. This difference is directly linked to a reduced vapour pressure, confirming a slower evaporation rate.

Boiling Point Volatility Thermodynamics Solvent Selection

Measured Physical State and Density of Isobutyl Propyl Ether vs. Calculated Estimates of the Linear Analog

The experimentally determined density of isobutyl propyl ether is 0.7549 g/cm³ . This value is notably lower than the estimated density of 0.7684 g/cm³ for the linear isomer, butyl propyl ether, and provides a precise parameter for gravimetric formulation and volume-to-mass conversion in large-scale synthesis .

Density Physical Properties Solvent Parameters Formulation

Class-Level Utility of Branched Ethers in Grignard Chemistry Facilitated by Higher Reflux Temperatures

In Grignard-mediated ether synthesis using toluene as a co-solvent, the reaction is conducted at reflux, where the solvent's boiling point directly dictates the reaction temperature and thus the kinetic energy available to overcome activation barriers [1]. With a boiling point approximately 10 °C higher than isobutyl isopropyl ether, isobutyl propyl ether can enable a higher reflux temperature, which has been shown to be a critical factor in achieving practical yields of branched ethers from non-symmetrical acetals by facilitating challenging Grignard additions [1][2].

Grignard Reaction Reflux Temperature Reaction Kinetics Synthetic Methodology

Validated Application Scenarios for Isobutyl Propyl Ether in Scientific and Industrial Workflows


Specialty Coating Formulations Requiring Tailored Evaporation Profiles

Based on its measured boiling point of 107.85 °C , isobutyl propyl ether is well-suited for coating and ink formulations where a balance between volatile organic content and slower evaporation is needed. Compared to the more volatile isobutyl isopropyl ether (bp ~99 °C), its reduced evaporation rate can extend open time, improve film leveling, and reduce blushing defects in ambient-cured finishes, making it the preferred choice for achieving specific high-gloss or smoothness standards.

High-Temperature Anhydrous Reaction Medium for Organometallic Synthesis

The compound's utility as an anhydrous solvent for reactions requiring higher temperatures, such as certain Grignard or organolithium additions, is supported by its class-level function as a reflux-temperature modulator [1]. Its boiling point, ~9 °C higher than its closest branched isomer, enables chemists to accelerate sluggish reactions or access reaction pathways with higher activation energies that are impractical at the lower reflux temperatures of more volatile ethers.

Gravimetric Process Control in Large-Scale Chemical Manufacturing

Procurement and process engineering teams handling large-scale syntheses can leverage the experimentally validated density of 0.7549 g/cm³ for precise mass balance and process control. This value is critical for converting volumetric additions into accurate gravimetric equivalents, ensuring stoichiometric precision in batch records and compliance with quality-by-design (QbD) principles in regulated pharmaceutical intermediate production.

Solvent Pair Development for Selective Crystallization and Extraction

The quantifiable differences in both boiling point and density between isobutyl propyl ether and its common isomers make it a distinct component in solvent blends for selective crystallization or extraction. By systematically exploiting the 10 °C boiling point differential [2], separation scientists can design temperature-controlled distillative solvent swaps or optimize liquid-liquid extraction protocols for maximum recovery yield of thermally sensitive compounds.

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